5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid
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Overview
Description
5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid is a chemical compound with the molecular formula C10H11BrF2O2Si and a molecular weight of 309.18 g/mol . This compound is characterized by the presence of bromine, fluorine, and trimethylsilyl groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid can be compared with other similar compounds such as:
4-Bromo-2,5-difluorobenzoic acid: This compound lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
3,5-Difluorobenzoic acid: This compound lacks both the bromine and trimethylsilyl groups, resulting in different chemical properties and applications.
Benzoic acid, 4-bromo-2,3,5-trifluoro-: This compound has an additional fluorine atom, which can influence its reactivity and interactions.
The unique combination of bromine, fluorine, and trimethylsilyl groups in this compound makes it a valuable compound in various scientific research applications.
Properties
CAS No. |
1241948-58-2 |
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Molecular Formula |
C10H11BrF2O2Si |
Molecular Weight |
309.18 g/mol |
IUPAC Name |
5-bromo-2,3-difluoro-4-trimethylsilylbenzoic acid |
InChI |
InChI=1S/C10H11BrF2O2Si/c1-16(2,3)9-6(11)4-5(10(14)15)7(12)8(9)13/h4H,1-3H3,(H,14,15) |
InChI Key |
VYWXKBGZPJDKCK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1F)F)C(=O)O)Br |
Origin of Product |
United States |
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